molecular formula C14H16O2 B12640641 4-Benzylidene-5-methylhex-5-enoic acid CAS No. 919283-85-5

4-Benzylidene-5-methylhex-5-enoic acid

Katalognummer: B12640641
CAS-Nummer: 919283-85-5
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: SOMIBJSOOCPIMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzylidene-5-methylhex-5-enoic acid is an organic compound with the molecular formula C14H16O2 It is characterized by a benzylidene group attached to a hexenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-5-methylhex-5-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 5-methylhex-5-enoic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzylidene-5-methylhex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Benzylidene-5-methylhex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzylidene-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. For example, its ability to undergo electrophilic substitution reactions can lead to the formation of active metabolites that interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

    5-Methylhex-4-enoic acid: Shares a similar hexenoic acid backbone but lacks the benzylidene group.

    4-Benzylidene-5-methylhexanoic acid: Similar structure but with a saturated hexanoic acid backbone.

Uniqueness: 4-Benzylidene-5-methylhex-5-enoic acid is unique due to the presence of both a benzylidene group and an unsaturated hexenoic acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919283-85-5

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

4-benzylidene-5-methylhex-5-enoic acid

InChI

InChI=1S/C14H16O2/c1-11(2)13(8-9-14(15)16)10-12-6-4-3-5-7-12/h3-7,10H,1,8-9H2,2H3,(H,15,16)

InChI-Schlüssel

SOMIBJSOOCPIMG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=CC1=CC=CC=C1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.